N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide
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Overview
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide: is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the tosyl group and the propionamide moiety in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Introduction of the Tosyl Group: The tosylation of the tetrahydroquinoline core is achieved by reacting it with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine.
Attachment of the Propionamide Moiety: The final step involves the acylation of the tosylated tetrahydroquinoline with propionyl chloride or propionic anhydride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, TBHP, acetic acid, and elevated temperatures.
Reduction: LiAlH4, NaBH4, anhydrous ether, and low temperatures.
Substitution: NaN3, KCN, dimethylformamide (DMF), and room temperature.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Azido or cyano-substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with receptors on the cell surface to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the tosyl and propionamide groups.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group instead of the tosyl group.
N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide: A closely related compound with a pivalamide group instead of the propionamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)25(23,24)17-9-6-14(2)7-10-17/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXDAPTTCCJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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